2-Fluoro-3-methoxyaniline

Übersicht

Beschreibung

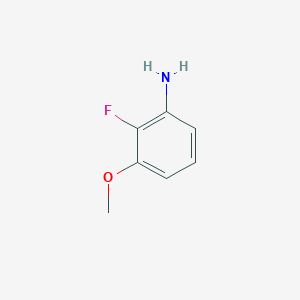

2-Fluoro-3-methoxyaniline is an aromatic amine with the molecular formula C7H8FNO. It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the third position on the benzene ring, along with an amino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 2-fluorophenol followed by alkylation with dimethyl sulfate and subsequent reduction of the nitro group . Another method includes the Ullmann methoxylation in the presence of a 2,5-dimethylpyrrole-blocked aniline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically target the nitro group if present, converting it to an amino group.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or other alkoxides can be used under appropriate conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of this compound from nitro derivatives.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoro-3-methoxyaniline serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting their utility in cancer therapy.

Agrochemicals

The compound is also explored for its potential use in agrochemicals. Its unique structure may enhance the efficacy of pesticides and herbicides by improving their binding affinity to biological targets.

Materials Science

This compound is utilized in the development of novel materials with specific electronic or optical properties. It can be a building block for synthesizing polymers and other materials with tailored characteristics.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound A | Staphylococcus aureus | 12.5 µg/mL |

| This compound B | Escherichia coli | 25 µg/mL |

| This compound C | Candida albicans | 15 µg/mL |

Table 2: Synthesis Pathways for Derivatives

| Step | Reaction Type | Example Compound |

|---|---|---|

| Nitration | Electrophilic substitution | Nitro derivative |

| Reduction | Reduction reaction | Amino derivative |

| Fluorination | Substitution | Fluorinated derivative |

Case Study 1: Antimicrobial Resistance

A study published in Antimicrobial Agents and Chemotherapy demonstrated that a derivative of this compound effectively combats resistant strains of Staphylococcus aureus, showing promise as a therapeutic option for treating resistant infections.

Case Study 2: Cancer Research

Research published in Cancer Letters explored the compound's ability to induce apoptosis in cancer cells, revealing its potential as a lead compound for drug development targeting cancer therapies.

Case Study 3: Inflammation Models

In vivo studies using murine models indicated that treatment with derivatives of this compound significantly reduced inflammation markers, suggesting utility in chronic inflammatory conditions.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methoxyaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

- 3-Fluoro-2-methoxyaniline

- 3-Fluoro-4-methoxyaniline

- 2-Fluoro-4-methoxyaniline

Comparison: 2-Fluoro-3-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. For instance, the position of the fluorine atom can affect the compound’s ability to participate in nucleophilic substitution reactions, making it more or less reactive than its counterparts .

Biologische Aktivität

2-Fluoro-3-methoxyaniline is an aromatic amine with the molecular formula CHFNO. This compound is characterized by a fluorine atom at the second position and a methoxy group at the third position on the benzene ring, along with an amino group. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and as a precursor for various biologically active compounds.

The compound's structure allows it to participate in several chemical reactions, including:

- Oxidation : Can form quinones or other oxidized derivatives.

- Reduction : Typically targets nitro groups, converting them to amino groups.

- Substitution : Nucleophilic substitution can occur, particularly at the fluorine-substituted position.

These reactions are critical for its application in synthesizing more complex organic molecules, including pharmaceuticals and dyes.

The specific biological targets and mechanisms of action for this compound are not fully elucidated. However, as a derivative of aniline, it is hypothesized to interact with various enzymes and receptors through similar mechanisms, such as:

- Binding to active sites of enzymes or receptors.

- Modulating enzyme activity and influencing biochemical pathways.

The precise biochemical pathways influenced by this compound remain largely unknown, necessitating further research to clarify its biological interactions .

Pharmacokinetics

Preliminary data suggest that this compound is metabolized primarily in the liver, with excretion occurring via urine. However, detailed pharmacokinetic studies are lacking, making it difficult to assess its absorption, distribution, metabolism, and elimination (ADME) properties accurately.

Cytotoxicity

Cytotoxic effects of related compounds have been documented in various studies. For instance, analogs of aniline have demonstrated cytotoxicity in cancer cell lines. The potential for this compound to induce cytotoxic effects warrants investigation through in vitro assays .

Case Studies

While direct case studies on this compound are sparse, research on related compounds provides insight into its potential biological activities:

- Anticancer Research : Studies on aniline derivatives have shown promise in targeting cancer cells by inducing apoptosis. The mechanism often involves interaction with specific receptors or enzymes that regulate cell survival pathways.

- Enzyme Inhibition : Some studies indicate that fluorinated anilines can act as inhibitors for certain enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Fluoro-2-methoxyaniline | Fluorine at position 3 | Moderate antimicrobial activity |

| 3-Fluoro-4-methoxyaniline | Fluorine at position 4 | Potential anticancer effects |

| This compound | Fluorine at position 2 | Under investigation |

This table highlights how the positioning of functional groups can significantly influence biological activity and reactivity.

Eigenschaften

IUPAC Name |

2-fluoro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSZHDVTNURERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626317 | |

| Record name | 2-Fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801282-00-8 | |

| Record name | 2-Fluoro-3-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801282-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801282008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-3-METHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV2T5MSC2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.